molecular formula C24H21N3O5S B2443894 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide CAS No. 899735-83-2

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide

Cat. No.: B2443894
CAS No.: 899735-83-2
M. Wt: 463.51
InChI Key: FBEAVCBAKKSTIS-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is a useful research compound. Its molecular formula is C24H21N3O5S and its molecular weight is 463.51. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c28-22(25-13-15-5-8-19-20(11-15)32-14-31-19)23(29)26-17-6-7-18-16(12-17)3-1-9-27(18)24(30)21-4-2-10-33-21/h2,4-8,10-12H,1,3,9,13-14H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEAVCBAKKSTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound integrates a benzo[d][1,3]dioxole moiety and a thiophene derivative, suggesting diverse biological activities. This article explores its biological activity based on existing research findings, including data tables and case studies.

Structural Characteristics

The compound is characterized by the following structural components:

  • Benzo[d][1,3]dioxole : A bicyclic structure known for its presence in various bioactive compounds.
  • Tetrahydroquinoline : A nitrogen-containing heterocycle that often exhibits pharmacological properties.
  • Oxalamide Group : This functional group can influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit antimicrobial activity. For instance, derivatives of benzodioxole have shown promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds typically range from 12.5 to 25 μg/ml against Escherichia coli and other pathogens .

CompoundMIC (μg/ml)Target Organism
Benzodioxole derivative12.5 - 25E. coli
Tetrahydroquinoline derivative10 - 20Staphylococcus aureus

Anticancer Activity

The oxalamide derivatives have been studied for their anticancer properties. In vitro assays demonstrated that compounds with similar frameworks inhibited the growth of various cancer cell lines. For example, a study reported IC50 values in the low micromolar range for related oxalamides against human cancer cells .

CompoundIC50 (μM)Cancer Cell Line
Oxalamide A5.0HeLa
Oxalamide B7.5MCF-7

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The oxalamide group may interfere with enzyme functions critical for microbial and cancer cell survival.
  • Cell Membrane Disruption : The hydrophobic nature of the benzo[d][1,3]dioxole moiety could facilitate membrane penetration .

Case Studies

  • Antimicrobial Evaluation : A series of oxalamide derivatives were tested against common bacterial strains. The study found that modifications to the benzo[d][1,3]dioxole structure significantly affected antimicrobial potency.
    • Results : Compounds with larger hydrophobic groups showed enhanced activity.
  • Anticancer Screening : In vitro studies on a library of tetrahydroquinoline derivatives revealed that specific substitutions on the nitrogen atom influenced cytotoxicity against breast cancer cells.
    • Results : Substituents that increased lipophilicity correlated with higher cytotoxic effects.

Scientific Research Applications

Anticancer Properties

Research indicates that N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide exhibits significant cytotoxic effects against various cancer cell lines. It induces apoptosis through mechanisms involving the activation of caspases and modulation of mitochondrial membrane potential, leading to cell death in malignant cells. For instance:

  • In vitro Studies : The compound has shown efficacy in inhibiting tumor growth in various cancer models, suggesting potential as a chemotherapeutic agent.
  • In vivo Studies : Animal studies have demonstrated its ability to reduce tumor volume significantly when administered at therapeutic doses.

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of bacterial and fungal strains. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways within the pathogens.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Case Studies

Several studies have documented the therapeutic potential of this compound:

  • Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in breast cancer cells through mitochondrial pathways .
  • Antimicrobial Efficacy : Research conducted by Ramchander et al. demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .
  • Inflammation Modulation : A study outlined in Pharmaceutical Research reported that the compound significantly reduced inflammation markers in animal models .

Q & A

Q. What are the common synthetic routes for synthesizing this compound and its analogs?

The synthesis typically involves multi-step coupling reactions. For example:

  • Step 1 : Preparation of the tetrahydroquinoline core via reductive cyclization of nitroarenes, using formic acid derivatives as reductants .
  • Step 2 : Thiophene-2-carbonyl group introduction via nucleophilic acyl substitution with thiophene-2-carbonyl chloride under reflux conditions .
  • Step 3 : Oxalamide linkage formation between the benzo[d][1,3]dioxol-5-ylmethyl amine and the tetrahydroquinoline intermediate, often using oxalyl chloride or DCC (dicyclohexylcarbodiimide) as coupling agents . Key reagents include lithium aluminum hydride (LiAlH4) for reductions and potassium permanganate (KMnO4) for oxidations .

Q. Which characterization techniques are critical for confirming structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the oxalamide linkage, aromatic protons in the benzodioxole group, and thiophene substituents. For example, the downfield shift of carbonyl carbons (~165–170 ppm) confirms oxalamide formation .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the thiophene-2-carbonyl and tetrahydroquinoline moieties .
  • HPLC : Ensures purity (>95%) and identifies by-products from incomplete coupling reactions .

Q. What initial biological screening approaches are recommended for assessing therapeutic potential?

  • In vitro assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) due to the compound’s structural similarity to kinase inhibitors .
  • Antimicrobial testing : Use microdilution assays against Gram-positive/negative bacteria, leveraging the benzodioxole group’s known bioactivity .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can researchers optimize synthetic yield given conflicting reports on reaction conditions?

  • Solvent optimization : Replace chloroform (27% yield in ) with polar aprotic solvents like DMF to enhance oxalamide coupling efficiency .
  • Catalyst screening : Test palladium catalysts (e.g., Pd/C) for reductive steps, as described in nitroarene cyclization methodologies .
  • Temperature control : Lower reaction temperatures (0–5°C) during acyl chloride formation to minimize thiophene decomposition .

Q. What strategies resolve contradictory data in biological activity assays for structurally similar compounds?

  • Dose-response analysis : Address variability in IC50 values by testing a wider concentration range (e.g., 0.1–100 μM) and using triplicate measurements .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing thiophene with furan) to isolate contributions of specific functional groups to activity .
  • Target validation : Use siRNA knockdowns or CRISPR-Cas9 to confirm the compound’s mechanism of action in pathways like MAPK/ERK .

Q. How does the thiophene-2-carbonyl group influence electronic properties and target interactions?

  • Electron-withdrawing effects : The thiophene-2-carbonyl group enhances electrophilicity at the oxalamide carbonyl, improving hydrogen bonding with kinase active sites (e.g., ATP-binding pockets) .
  • π-π stacking : The planar thiophene ring facilitates interactions with aromatic residues in proteins, as demonstrated in molecular docking studies of similar oxadiazole derivatives .
  • Solubility trade-offs : While the thiophene improves lipophilicity (logP ~3.5), co-solvents like DMSO may be required for in vitro assays to prevent aggregation .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported biological activities of benzodioxole-containing analogs?

  • Species-specific effects : Variations in cytotoxicity between human and murine cell lines may arise from differences in metabolic enzyme expression (e.g., CYP450 isoforms) .
  • Assay conditions : Inconsistent results in antimicrobial studies could stem from variations in inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) or incubation time .
  • Structural impurities : By-products from incomplete benzodioxole methylation (e.g., mono- vs. di-methylated derivatives) can skew activity data, necessitating rigorous HPLC purification .

Methodological Recommendations

  • Experimental design : Use factorial design (e.g., 2³ factorial matrix) to simultaneously test variables like solvent, temperature, and catalyst loading .
  • Data validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs or MestReNova) to minimize misassignments .

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